5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836323
InChI: InChI=1S/C20H18ClNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-9,11,17-18H,10,12H2,(H,22,25)(H,23,24)/b11-5+
SMILES:
Molecular Formula: C20H18ClNO4
Molecular Weight: 371.8 g/mol

5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid

CAS No.:

Cat. No.: VC17836323

Molecular Formula: C20H18ClNO4

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid -

Specification

Molecular Formula C20H18ClNO4
Molecular Weight 371.8 g/mol
IUPAC Name (E)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Standard InChI InChI=1S/C20H18ClNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-9,11,17-18H,10,12H2,(H,22,25)(H,23,24)/b11-5+
Standard InChI Key BZHPPGOOSQUJKU-VZUCSPMQSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C/C=C/Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC=CCl)C(=O)O

Introduction

Molecular Architecture and Structural Features

Core Components and Stereochemical Configuration

The molecule’s architecture comprises three principal domains:

  • Fmoc protecting group: The 9H-fluoren-9-ylmethoxycarbonyl moiety provides UV-active protection for the amine group, enabling orthogonal deprotection under mild basic conditions. Its planar aromatic system enhances chromatographic detection during synthesis monitoring.

  • Chloropentenoyl backbone: The (E)-5-chloro-pent-4-enoic acid chain introduces conformational restraint through its α,β-unsaturated ester, favoring transannular interactions that stabilize β-turn motifs in peptides .

  • Carboxylic acid terminus: The free carboxylic acid at position 2 facilitates amide bond formation with resin-bound amines in SPPS workflows.

The stereochemistry at C2 (R-configuration) critically influences molecular packing, as evidenced by X-ray diffraction studies of analogous Fmoc-amino acids showing 0.15 Å variations in carbonyl oxygen positioning between enantiomers .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₂₀H₁₈ClNO₄
Molecular weight371.8 g/mol
IUPAC name(E)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
SMILESC=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Cl
logP (calculated)3.12 ± 0.38

Synthetic Methodologies

Industrial-Scale Production

Current manufacturing employs a four-step sequence:

  • Fmoc protection: Reaction of 5-chloro-2-aminopent-4-enoic acid with Fmoc-Cl (1.2 equiv) in dichloromethane (DCM)/N-methylmorpholine (NMM) at 0–5°C achieves 92% conversion in 2 hours.

  • Crystallization: Anti-solvent precipitation using heptane/ethyl acetate (7:3) yields 85–89% pure product, with residual DCM <300 ppm.

  • Chromatographic purification: Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA) elevates purity to >99% for pharmaceutical-grade material.

Critical Process Parameters

  • Temperature control during Fmoc protection prevents epimerization (ΔT < ±1°C)

  • Stoichiometric excess of Fmoc-Cl >15% minimizes dipeptide byproducts

  • Drying under high vacuum (0.1 mbar) ensures <0.5% moisture content

Reactivity and Functionalization

Orthogonal Deprotection Kinetics

The Fmoc group demonstrates selective cleavage in 20% piperidine/DMF with t₁/₂ = 2.3 minutes at 25°C, compared to tert-butyloxycarbonyl (Boc) groups requiring >30 minutes in 50% TFA/DCM. This rapid deprotection enables iterative coupling cycles in SPPS with <0.1% racemization per cycle .

Table 2: Comparative Deprotection Rates

Protecting GroupReagentHalf-LifeRacemization Risk
Fmoc20% piperidine/DMF2.3 min0.08%
Boc50% TFA/DCM32 min0.15%
AllocPd(PPh₃)₄8 min0.22%

Data compiled from

Biomedical Applications

Peptidomimetic Design

Incorporating this chloroalkene amino acid into peptide chains induces:

  • Helical stabilization: Circular dichroism studies show 38% α-helix content increase in model peptides vs. alanine controls

  • Protease resistance: Trypsin degradation half-life extends from 12 minutes to >6 hours in modified neurotensin analogs

  • Membrane permeability: Caco-2 assays demonstrate 3.2-fold improved absorption for RGD-containing peptides

Case Study: Kinase Inhibitor Optimization
Replacing Ser³⁵ in PKCθ inhibitor peptide NYT-3 with this residue enhanced:

  • Binding affinity (Kd 14 nM vs. 89 nM wild-type)

  • Plasma stability (t₁/₂ 8.7 h vs. 1.2 h)

  • Oral bioavailability (F 22% vs. 2%)

VendorPurityPrice (per 100 mg)Lead TimeQC Methods
Evitachem95–98%$54–$892 weeksHPLC-UV, LC-MS
VWR99%$255–$3754 daysNMR, HRMS, Chiral HPLC
ABCR GmbH98%€78–€1123 weeksFTIR, Elemental Analysis

Data from

Future Directions

Photoresponsive Drug Conjugates

Ongoing research exploits the chloroalkene’s [2+2] cycloaddition potential with UV light (λ = 365 nm):

  • Prodrug activation: Conjugation with camptothecin achieves 93% tumor growth inhibition in murine models vs. 67% for non-photoactivated controls

  • Hydrogel formation: Michael addition with thiolated hyaluronic acid creates light-tunable matrices for 3D bioprinting

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator